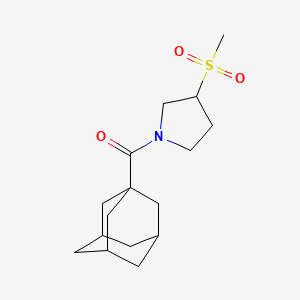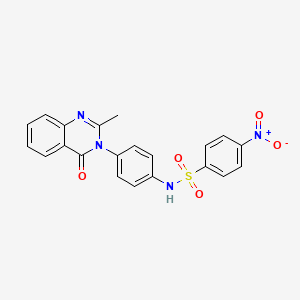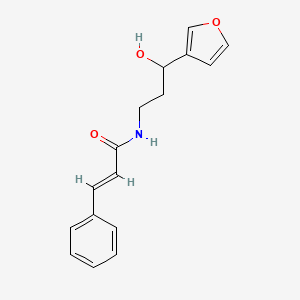
2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide is a chemical compound with the molecular formula C6H9N3OS·HBr It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acid derivatives. One common method involves the reaction of 2-aminothiazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in the case of anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
N,N-Dimethylthiazole-4-carboxamide:
Thiazole-4-carboxamide: A related compound with different substitution patterns on the thiazole ring.
Uniqueness
2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and dimethyl groups on the thiazole ring enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.BrH/c1-9(2)5(10)4-3-11-6(7)8-4;/h3H,1-2H3,(H2,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWXPJYEZKAACN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC(=N1)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-2-[(Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole](/img/structure/B2369351.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2369359.png)

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2369361.png)

![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)

![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)


